molecular formula C6H7NO2S B084868 (2-Methyl-1,3-thiazol-4-yl)acetic acid CAS No. 13797-62-1

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B084868
CAS No.: 13797-62-1
M. Wt: 157.19 g/mol
InChI Key: RJCFWJNYLJRLRC-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductReference
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl (2-methyl-1,3-thiazol-4-yl)acetate
Amidation Aniline, HCTU, DIEA, DMF(2-Methylthiazol-4-yl)acetamide
  • Mechanism : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack. Amidation employs coupling agents like HCTU to activate the carboxylate for amine nucleophiles .

  • Applications : These derivatives serve as intermediates in pharmaceuticals (e.g., cephalosporin antibiotics) .

Hydrazide Formation

Reaction with hydrazine yields hydrazide intermediates, pivotal in heterocyclic synthesis.

ReagentsConditionsProductReference
Hydrazine hydratePyridine, reflux (30–36 h)2-(2-Methylthiazol-4-yl)acetohydrazide
  • Utility : Hydrazides are precursors for Schiff bases and azole derivatives with antimicrobial activity .

Decarboxylation

The compound undergoes decarboxylation under specific conditions:

ConditionsProductReference
Aqueous solution, RT2-Amino-4-methylthiazole
  • Mechanism : Protonation of the carboxylate followed by CO<sub>2</sub> elimination, stabilized by the thiazole ring’s electron-withdrawing effects .

  • Stability Note : Decarboxylation is minimized in acidic storage conditions (e.g., hydrochloride salt) .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic reactions due to its electron-rich sulfur and nitrogen atoms.

Reaction TypeReagents/ConditionsProductReference
Halogenation NBS, CCl<sub>4</sub>, light5-Bromo-2-methylthiazol-4-ylacetic acid
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivatives
  • Regioselectivity : Electrophiles preferentially attack the C-5 position due to ring activation by the methyl group.

Oxidation and Reduction

The thiazole ring and side chain exhibit redox activity.

Reaction TypeReagents/ConditionsProductReference
Oxidation H<sub>2</sub>O<sub>2</sub>, AcOHSulfoxide or sulfone derivatives
Reduction LiAlH<sub>4</sub>, THFThiazolidine-4-acetic acid
  • Mechanism : Oxidation targets the sulfur atom, forming sulfoxides/sulfones, while reduction saturates the thiazole ring.

Complexation and Chelation

The thiazole nitrogen and carboxylate group enable metal coordination:

Metal IonConditionsComplex StructureReference
Cu(II)Aqueous ethanol, pH 6–7Octahedral Cu(II)-thiazole complex
  • Application : Such complexes are studied for antimicrobial and catalytic properties.

Key Reactivity Insights

  • Acid Stability : The compound is prone to decarboxylation in neutral/basic aqueous solutions but stabilizes in acidic formulations .

  • Synthetic Versatility : Reactivity spans esterification, amidation, and electrophilic substitutions, enabling diverse functionalization.

  • Biological Relevance : Derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(2-Methyl-1,3-thiazol-4-yl)acetic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and contribute to the development of novel therapeutic agents. Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles and biological activity against various diseases .

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against certain bacterial and fungal strains. This property positions it as a potential candidate for treating infections and inflammatory conditions. The compound's interaction with biological targets has been explored using molecular docking simulations, providing insights into its mechanism of action.

Agricultural Chemicals

Formulation of Agrochemicals
In agriculture, this compound is incorporated into formulations for pest control and crop protection. Its effectiveness in these applications supports sustainable agricultural practices by providing environmentally friendly solutions to pest management .

Biochemical Research

Enzyme Interaction Studies
Researchers leverage the unique properties of this compound to study enzyme interactions and metabolic pathways. This research contributes to advancements in biochemistry and molecular biology by elucidating the roles of specific enzymes in cellular processes .

Material Science

Development of Specialty Polymers
The compound is also applied in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications .

Analytical Chemistry

Standard in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. This application ensures the reliability and accuracy of research findings in different scientific studies .

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the acetic acid moiety.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position on the ring.

    2-Amino-1,3-thiazole-4-acetic acid: A related compound with an amino group instead of a methyl group.

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity

Biological Activity

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring with a methyl group at the 2-position and an acetic acid functional group. This unique structure contributes to its reactivity and biological activity.

Thiazole derivatives like this compound interact with various biological targets through several mechanisms:

  • Receptor Binding : Thiazole compounds exhibit high affinity for multiple receptors, influencing various cellular processes.
  • Enzymatic Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Electrophilic and Nucleophilic Reactions : The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Compound MIC (mg/mL) MBC (mg/mL)
This compound0.23–0.70.47–0.94
Ampicillin0.100.15

Antifungal Activity

The compound also exhibits antifungal properties, with studies showing MIC values ranging from 0.06 to 0.47 mg/mL against several fungal strains .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and activation of pro-apoptotic proteins .

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiazole derivatives found that those similar to this compound displayed potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The structure–activity relationship indicated that modifications on the thiazole ring significantly influenced antimicrobial potency.

Evaluation of Anticancer Effects

Another study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial pathways and activating caspases .

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare (2-Methyl-1,3-thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thioamide precursors with α-haloacetic acid derivatives under alkaline conditions. For example, 1,2,4-triazole-thioacetic acid analogs are synthesized by reacting 5-substituted-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in equimolar ratios in aqueous NaOH (50–60°C, 2–3 hours) . Microwave-assisted synthesis (e.g., 60–80 W, 5–10 minutes) can enhance reaction efficiency for related thiazole derivatives, reducing side products . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and pH to minimize hydrolysis of reactive intermediates.

Q. Basic: Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

  • IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and thiazole ring vibrations (650–750 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms acetic acid side-chain integration .
  • Elemental Analysis : Validates purity (>95% for biologically active derivatives) . For advanced confirmation, X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles, critical for resolving tautomeric ambiguities in heterocyclic systems .

Q. Advanced: How can researchers address contradictory biological activity data among structurally similar thiazole derivatives?

Contradictions often arise from subtle differences in substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) or salt formation. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the thiazole or acetic acid moieties and compare MIC (minimum inhibitory concentration) values against target pathogens .
  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and logP values to differentiate membrane permeability effects .
  • Crystallographic Data : Use SHELX-refined structures to correlate steric/electronic properties with activity . For example, 3,4-dimethoxy derivatives exhibit enhanced antifungal activity due to improved hydrophobic interactions with fungal cytochrome P450 enzymes .

Q. Advanced: What computational approaches predict the reactivity or pharmacological potential of this compound analogs?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole sulfur atom often acts as a nucleophilic center in substitution reactions .
  • Molecular Docking : Screens against targets like mGlu5 receptors (e.g., MTEP, a derivative with a (2-Methyl-1,3-thiazol-4-yl) group, shows antagonistic activity via binding to allosteric sites) .
  • ADMET Prediction : Uses tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. Advanced: What challenges arise in chromatographic analysis of this compound, and how are they resolved?

Challenges include poor UV absorbance and tailing peaks due to polar carboxylic acid groups. Solutions:

  • HPLC-DAD Method : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to enhance retention and sensitivity. Detection at 210–230 nm captures weak chromophores .
  • Derivatization : Convert the acid to methyl esters using BF₃-methanol to improve volatility for GC-MS analysis .
  • Ion-Pair Chromatography : Add heptafluorobutyric acid to mitigate ionic interactions with the stationary phase .

Q. Basic: How do substituents on the thiazole ring influence the compound’s physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity (pKa ~3.5–4.0) and reduce solubility in non-polar solvents.
  • Methoxy Groups : Enhance lipophilicity (logP +0.5–1.0) and antimicrobial activity by facilitating membrane penetration .
  • Methyl Groups : Improve metabolic stability by blocking oxidative sites on the thiazole ring .

Q. Basic: What are best practices for handling and storing this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiazole ring .
  • Handling : Use gloves and eye protection; the compound may cause irritation (GHS hazard data pending) . Avoid aqueous solutions at extreme pH to prevent hydrolysis of the acetic acid moiety.

Q. Advanced: How is X-ray crystallography with SHELX software applied to resolve structural ambiguities in derivatives?

SHELXL refines crystal structures by:

  • Twinned Data Handling : Uses HKLF5 format to deconvolute overlapping reflections in twinned crystals .
  • Hydrogen Bonding Analysis : Identifies key interactions (e.g., O-H···N between acetic acid and thiazole) critical for stability .
  • Disorder Modeling : Applies PART and SUMP instructions to resolve positional ambiguities in flexible side chains .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFWJNYLJRLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357595
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13797-62-1
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1,3-thiazol-4-yl)acetic acid
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Synthesis routes and methods

Procedure details

Prepare a solution of (2-methylthiazol-4-yl)acetic acid ethyl ester (17 g, 92 mmol) in tetrahydrofuran/water (1:1, 400 mL). Add potassium hydroxide (10.3 g, 184 mmol). Stir the reaction at room temperature for 1 hour. Concentrate the solution in vacuo to remove the tetrahydrofuran then acidify with 1N HCl. Extract the aqueous solution with CHCl3. Wash the resulting organic phase with brine (200 mL), dry (Na2SO4), filter and concentrate in vacuo to afford (2-methylthiazol-4-yl)acetic acid (11.3 g) as a solid. 1H NMR (CDCl3) δ 7.00 (s, 1H), 3.85 (s, 2H), 2.71 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

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